An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenylacetic acid (CAS 202982-78-3)
An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenylacetic acid (CAS 202982-78-3)
Section 1: Introduction and Overview
2-Chloro-4,6-difluorophenylacetic acid, registered under CAS number 202982-78-3, is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core substituted with one chlorine and two fluorine atoms, makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. Phenylacetic acid derivatives are foundational scaffolds in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2]
The strategic incorporation of halogen atoms, especially fluorine and chlorine, is a cornerstone of modern drug design.[3] These substituents can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Fluorine can enhance bioavailability and receptor interactions, while chlorine often contributes to hydrophobic interactions and can serve as a reactive handle for further chemical modification.[3][4] This guide provides a comprehensive technical overview of 2-Chloro-4,6-difluorophenylacetic acid, detailing its properties, a plausible synthetic pathway, potential applications, and essential safety protocols.
Caption: Chemical Structure of 2-Chloro-4,6-difluorophenylacetic acid.
Section 2: Physicochemical and Spectroscopic Properties
While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
|---|---|---|
| CAS Number | 202982-78-3 | - |
| Molecular Formula | C₈H₅ClF₂O₂ | Calculated |
| Molecular Weight | 206.58 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy[5][6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Analogy[7][8] |
| logP (Predicted) | ~2.0-2.5 | Analogy/Calculation |
| Hydrogen Bond Donors | 1 | Analogy[7][9] |
| Hydrogen Bond Acceptors | 2 | Analogy[7][9] |
| Rotatable Bonds | 2 | Analogy[7] |
Predicted Spectroscopic Profile
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear between 1680-1750 cm⁻¹. Absorptions for C-F bonds are expected in the 1100-1300 cm⁻¹ range, while the C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would feature a singlet for the two methylene (-CH₂-) protons, likely around 3.6-3.8 ppm. The aromatic region would show two distinct signals for the two aromatic protons. The proton at the C5 position would appear as a triplet due to coupling with the two adjacent fluorine atoms, while the proton at the C3 position would appear as a doublet of doublets, coupling to the adjacent fluorine and the meta-proton.
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¹³C NMR : Key signals would include the carboxylic acid carbonyl carbon (~175-180 ppm), the methylene carbon (~40 ppm), and four distinct aromatic carbon signals. The carbons directly bonded to fluorine (C4, C6) would exhibit large one-bond C-F coupling constants, and the carbon bonded to chlorine (C2) would also be clearly identifiable.
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Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak [M]⁺ at m/z 206, with a characteristic [M+2]⁺ isotope peak approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom. Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of a chlorine atom (35/37 Da).
Section 3: Synthesis and Mechanism
The synthesis of substituted phenylacetic acids can be achieved through various established methods, such as the hydrolysis of benzyl cyanides or the carbonylation of benzyl halides.[1] For 2-Chloro-4,6-difluorophenylacetic acid, a plausible and robust pathway involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Causality of Pathway Choice : This synthetic route is chosen for its reliability and the commercial availability of the starting material, 1,3,5-trifluorobenzene. The Friedel-Crafts reaction is a classic and efficient method for forming C-C bonds with aromatic rings.[10] The Willgerodt-Kindler reaction provides a direct route to a thioamide, which is readily hydrolyzed to the desired carboxylic acid, making it a powerful tool for converting aryl ketones to aryl-acetic acid derivatives.[1]
Caption: Proposed synthetic workflow for 2-Chloro-4,6-difluorophenylacetic acid.
Detailed Experimental Protocol (Proposed)
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Step 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene.
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In a dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in a suitable solvent like dichloromethane.
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Cool the suspension to 0°C and add 1,3,5-trifluorobenzene (1.0 eq).
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Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.
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After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC/GC).
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Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the product with dichloromethane, wash, dry, and concentrate to yield crude 2,4,6-Trifluoroacetophenone.
-
-
Step 2: Electrophilic Chlorination.
-
Dissolve the trifluoroacetophenone intermediate in a suitable solvent.
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Add an electrophilic chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), and a Lewis acid catalyst if necessary. The regioselectivity is directed by the existing substituents.
-
Heat the reaction as required and monitor for completion. Work-up involves quenching, extraction, and purification by chromatography or recrystallization to isolate 2-Chloro-4,6-difluoroacetophenone.
-
-
Step 3: Willgerodt-Kindler Reaction.
-
To a flask containing 2-Chloro-4,6-difluoroacetophenone (1.0 eq), add elemental sulfur (2.5 eq) and dimethylamine (3.0 eq, aqueous solution).
-
Heat the mixture to reflux and stir vigorously for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the mixture and extract the resulting thioamide with a suitable organic solvent.
-
-
Step 4: Hydrolysis.
-
The crude thioamide is refluxed in an aqueous acid solution (e.g., 50% sulfuric acid or concentrated HCl) for 12-24 hours.
-
Cool the reaction mixture. The final product, 2-Chloro-4,6-difluorophenylacetic acid, will often precipitate and can be collected by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., toluene or an ethanol/water mixture) to obtain the pure product.
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Section 4: Applications in Research and Development
The primary value of 2-Chloro-4,6-difluorophenylacetic acid lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in drug discovery.
-
Pharmaceutical Intermediates : This compound is an ideal starting point for creating libraries of novel compounds to be screened for biological activity. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the halogenated phenyl ring provides a scaffold with desirable pharmaceutical properties.[11][12]
-
Structure-Activity Relationship (SAR) Studies : In medicinal chemistry, systematically modifying a lead compound is crucial for optimizing its potency and selectivity. This molecule allows for exploration of the SAR of the 2-chloro-4,6-difluoro substitution pattern, which can influence target binding through halogen bonds (with chlorine) and altered electronic properties (from fluorine).[4]
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Materials Science : Phenylacetic acids can be used in the synthesis of liquid crystals and other advanced polymers. The specific halogenation pattern of this molecule could impart unique properties such as thermal stability or specific optical characteristics.[12]
Caption: Use as a scaffold for generating a diverse chemical library.
Section 5: Safety, Handling, and Storage
Based on safety data sheets for structurally similar compounds like 2,6-difluorophenylacetic acid and 2-chloro-6-fluorophenylacetic acid, this compound should be handled as a hazardous chemical.[5][6]
-
Hazard Identification :
-
Safe Handling Protocol :
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[13]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][13]
-
Handling : Avoid generating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[13]
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]
-
-
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
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Section 6: Conclusion
2-Chloro-4,6-difluorophenylacetic acid is a valuable, synthetically accessible chemical intermediate. Its unique substitution pattern offers a combination of steric and electronic properties that are highly sought after in the design of new pharmaceuticals and functional materials. While detailed experimental data on this specific isomer is sparse, its properties and reactivity can be confidently inferred from established chemical principles and related structures. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and drug development professionals looking to leverage this promising molecule in their work.
Section 7: References
-
Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
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Wikipedia. (n.d.). Phenylacetic acid. [Link]
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Cabeza, M., Bratoeff, E., Gómez, G., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-9. [Link]
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PubChem. (n.d.). 2,6-Difluorophenylacetic acid. [Link]
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MDPI. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. [Link]
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Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
ScienceDirect. (2004). Preparation of a,a-difluoroalkanesulfonic acids. [Link]
-
PubChem. (n.d.). Chlorodifluoroacetic acid. [Link]
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MDPI. (2023). Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2,5-DIFLUOROPHENYL)ACETIC ACID. [Link]
-
Reagent Database. (n.d.). 2-CHLORO-4,5-DIFLUOROPHENYLACETIC ACID. [Link]
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